REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([F:12])=[C:4]([C:8]([F:11])=[CH:9][CH:10]=1)C(O)=O.C([N:15]([CH2:18]C)CC)C.C1(P([N:34]=[N+]=[N-])(C2C=CC=CC=2)=[O:27])C=CC=CC=1.[CH3:37][C:38]([OH:41])([CH3:40])[CH3:39]>CN(C=O)C>[Cl:1][C:2]1[C:3]([F:12])=[C:4]([NH:15][C:18](=[O:27])[O:41][C:38]([CH3:40])([CH3:39])[CH3:37])[C:8]([F:11])=[CH:9][CH:10]=1.[Cl:1][C:2]1[C:3]([F:12])=[C:4]([C:8]([F:11])=[CH:9][CH:10]=1)[NH2:34]
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C(=O)O)C(=CC1)F)F
|
Name
|
|
Quantity
|
362 μL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
560 μL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
CC(C)(C)O
|
Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
After the mixture was stirred at rt for 1.25 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the mixture was heated to 90° C. for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling to rt
|
Type
|
CUSTOM
|
Details
|
the solvents were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between water and ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The aqueous was extracted with ethyl acetate
|
Type
|
WASH
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Details
|
The combined organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (80% hexanes:20% ethyl acetate)
|
Reaction Time |
1.25 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C(=CC1)F)NC(OC(C)(C)C)=O)F
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(N)C(=CC1)F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 20% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |